
Tipepidine
概要
説明
準備方法
合成経路と反応条件: チペピジンは、ピペリジン環の形成を含む一連の化学反応によって合成されます。 合成における主要な中間体は、3-(ジ-2-チエニルメチレン)-1-メチルピペリジンです . 合成には、特定の条件下で2-チオフェンカルボアルデヒドと1-メチルピペリジンを反応させて目的の化合物を生成することが含まれます。
工業生産方法: チペピジンの工業生産は、通常、最終製品の純度と収率を確保するために、大規模反応器と制御された環境を使用します。 プロセスには、中間体の調製とその後の化学反応によるチペピジンへの変換が含まれます .
化学反応の分析
反応の種類: チペピジンは、以下を含むさまざまな化学反応を受けます。
酸化: チペピジンは、対応するスルホキシドとスルホンを形成するために酸化することができます。
還元: 還元反応は、チペピジンをその還元型に変換することができます。
置換: チペピジンは、特にピペリジン環で置換反応を受けることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、ハロゲン化剤と求核剤を伴います。
生成される主な生成物: これらの反応から生成される主な生成物には、スルホキシド、スルホン、およびチペピジンのさまざまな置換誘導体が含まれます .
科学的研究の応用
Respiratory Disorders
Tipepidine is widely utilized as a central antitussive drug. It has been shown to be effective in managing cough associated with respiratory infections. A case study highlighted anaphylaxis in a patient using this compound hibenzate, emphasizing the need for awareness regarding potential allergic reactions despite its general safety profile .
Study | Findings |
---|---|
Anaphylaxis Case Study | Reported allergic reaction leading to anaphylaxis after long-term use . |
Clinical Trials | Demonstrated efficacy as an antitussive agent with a good safety profile . |
Major Depressive Disorder
This compound has been investigated as an adjunctive therapy in major depressive disorder. A randomized, double-blind, placebo-controlled trial assessed its efficacy when combined with citalopram. Results indicated significant improvements in depression scores among patients receiving this compound compared to those on placebo .
Parameter | This compound Group | Placebo Group |
---|---|---|
Remission Rate | 53.6% | 25.0% |
Response Rate | 100% | 75% |
Improvement in Hamilton Rating Scale (p-value) | 0.048 | - |
Attention-Deficit/Hyperactivity Disorder (ADHD)
Recent research has explored the repositioning of this compound for ADHD treatment. A study involving TS-141, a sustained-release formulation of this compound, showed promise in reducing hyperactivity symptoms in pediatric patients. The results suggested that the effectiveness may vary based on genetic factors influencing drug metabolism .
Study Design | Findings |
---|---|
Phase I Study | No adverse events; dose-dependent plasma concentration observed . |
Phase II Study | ADHD RS-IV-J scores decreased in all dosage groups; further trials recommended . |
Case Studies and Clinical Insights
Several case studies provide insights into the clinical applications of this compound:
- Case of Anaphylaxis : A 43-year-old woman developed anaphylaxis after prolonged use of this compound hibenzate, highlighting the importance of monitoring for rare but serious side effects associated with long-term medication use .
- ADHD Treatment : In a pilot study involving children diagnosed with ADHD, this compound was well tolerated and showed potential as an alternative treatment option, suggesting further exploration is warranted .
作用機序
チペピジンは、主にGタンパク質共役型内向き整流カリウムチャネル(GIRK)の阻害を介してその効果を発揮します。 この阻害は、側坐核におけるドーパミンレベルの増加につながり、これはその抗うつ効果に寄与すると考えられています . さらに、チペピジンは脳内のモノアミンレベルを調節し、ADHDの症状を軽減するのに役立つ可能性があります .
類似の化合物:
コデイン: 異なる作用機序を持つオピオイド鎮咳薬。
デキストロメトルファン: 中枢神経系に作用する非オピオイド鎮咳薬。
ノスカピン: 異なる化学構造を持つ非オピオイド鎮咳薬。
チペピジンの独自性: チペピジンは、その非オピオイド性とGIRKチャネルを阻害する能力により、そのクラスにおいて独特です。 オピオイド鎮咳薬とは異なり、チペピジンは麻薬効果を生み出しません。そのため、咳の治療のための安全な代替手段となります .
チペピジンの合成、反応、応用、およびメカニズムを理解することで、研究者はさまざまな科学および医療分野におけるその可能性をさらに探求することができます。
類似化合物との比較
Codeine: An opioid antitussive with a different mechanism of action.
Dextromethorphan: A non-opioid antitussive that acts on the central nervous system.
Noscapine: A non-opioid antitussive with a different chemical structure.
Uniqueness of Tipepidine: this compound is unique in its class due to its non-opioid nature and its ability to inhibit GIRK channels. Unlike opioid antitussives, this compound does not produce narcotic effects, making it a safer alternative for treating coughs .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.
生物活性
Tipepidine, a synthetic non-opioid expectorant, has garnered attention for its diverse biological activities beyond its primary use as an antitussive agent. This article explores the pharmacological properties, clinical efficacy, and potential therapeutic applications of this compound, drawing from various research studies and clinical trials.
Pharmacological Properties
This compound has been shown to exhibit several pharmacological effects:
- Antidepressant Activity : Research indicates that this compound may improve depressive-like behavior in animal models and enhance the efficacy of traditional antidepressants such as citalopram in humans. A clinical trial demonstrated significant improvements in Hamilton Rating Scale for Depression (HAM-D) scores among patients treated with a combination of citalopram and this compound compared to those receiving citalopram alone .
- Attention-Deficit/Hyperactivity Disorder (ADHD) : this compound has been investigated for its potential use in treating ADHD. A study involving drug repositioning found that the efficacy of this compound in ADHD management may depend on genetic factors related to drug metabolism (CYP2D6 phenotype) and showed promising results in reducing ADHD symptoms .
- Analgesic Effects : this compound has been reported to enhance the antinociceptive effects of other analgesics, such as carbamazepine, suggesting its potential role in pain management .
- Neuropharmacological Effects : The compound is thought to exert its effects through modulation of neurotransmitter systems, particularly by inhibiting G-protein-coupled inwardly rectifying potassium (GIRK) channels, which may facilitate dopamine and norepinephrine release in key brain regions .
1. Efficacy in Major Depressive Disorder
A randomized controlled trial assessed the safety and efficacy of this compound as an adjunct therapy for major depressive disorder. The study involved 62 patients who were administered either citalopram with placebo or citalopram with this compound (30 mg twice daily) over six weeks. Results indicated:
- Improvement in Symptoms : The this compound group showed statistically significant reductions in HAM-D scores at all follow-up points (p = 0.048).
- Higher Remission Rates : Remission rates were significantly higher in the this compound group (53.6% vs. 25.0% for placebo) at the study endpoint (p = 0.029) .
2. Attention-Deficit/Hyperactivity Disorder
In a study involving pediatric patients, this compound was evaluated for its effectiveness in managing ADHD symptoms. The findings suggested that:
- Dose-Dependent Efficacy : Patients with intermediate metabolizer CYP2D6 genotype showed greater improvements at higher doses compared to placebo.
- Safety Profile : The drug was well-tolerated with no significant adverse effects reported during the trials .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Extensive Metabolizer (EM) | Intermediate Metabolizer (IM) | Poor Metabolizer (PM) |
---|---|---|---|
Cmax (ng/mL) | X | Y | Z |
AUC0-∞ (h·ng/mL) | A | B | C |
Half-life (h) | D | E | F |
Note: Specific values for Cmax, AUC0-∞, and half-life are hypothetical and would need to be populated with actual data from studies.
特性
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS2/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXXNLOKOAAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14698-07-8 (citrate[1:1]), 31139-87-4 (hibenzate salt/solvate) | |
Record name | Tipepidine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022626 | |
Record name | Tipepidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-78-8 | |
Record name | Tipepidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5169-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tipepidine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tipepidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tipepidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPEPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2260ZP67IT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。